1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core. Key structural features include:
- 1,6,7-Trimethyl substituents: These methyl groups enhance lipophilicity and may influence metabolic stability.
Properties
CAS No. |
919019-61-7 |
|---|---|
Molecular Formula |
C18H26N6O2 |
Molecular Weight |
358.446 |
IUPAC Name |
4,7,8-trimethyl-6-[2-(3-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H26N6O2/c1-11-6-5-7-22(10-11)8-9-23-12(2)13(3)24-14-15(19-17(23)24)21(4)18(26)20-16(14)25/h11H,5-10H2,1-4H3,(H,20,25,26) |
InChI Key |
BFGNWXNUWDBKAR-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,6,7-Trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. Its unique structure includes multiple methyl groups and a piperidine side chain, which may contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is characterized by a purine core fused with an imidazole ring and a piperidine moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial and fungal strains. In vitro studies indicate that it may inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani .
- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in critical biological processes. For instance, it may act as an inhibitor of phosphodiesterase (PDE), which is implicated in several diseases including schizophrenia .
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Interaction : The compound binds to specific enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can result in altered cellular processes such as signal transduction pathways and gene expression .
- Induction of Apoptosis : By affecting key signaling pathways involved in cell survival and proliferation, the compound may induce programmed cell death in cancerous cells .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazopurines exhibited significant antimicrobial activity compared to standard antibiotics. The structural modifications influenced their efficacy against Ralstonia solanacearum and other pathogens .
- Investigation of Anticancer Activity : Preclinical trials indicated that compounds similar to this compound could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Comparative Analysis
To understand the potential advantages of this compound over others in its class, a comparative analysis was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 1,6,7-trimethyl... | Moderate | High | Yes |
| Similar Imidazopurines | Low to Moderate | Moderate | Yes |
| Standard Antibiotics | High | None | No |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
- Piperazine vs. Piperidine Substituents : Piperazine-based derivatives (e.g., AZ-853, AZ-861) show strong 5-HT1A affinity but variable side effects (e.g., weight gain, hypotension). The target compound’s 3-methylpiperidine group may reduce off-target interactions compared to bulkier piperazine chains .
- Aromatic vs. Aliphatic Chains: Chlorophenylaminoethyl derivatives () prioritize aromatic interactions, whereas the target compound’s aliphatic piperidine chain may enhance solubility and CNS penetration .
- Enzyme Inhibition: Compound 5 () targets PDE4B/PDE10A, suggesting imidazo-purines can be tailored for dual receptor/enzyme activity. The target compound’s methyl groups may sterically hinder PDE binding compared to dihydroisoquinoline analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
